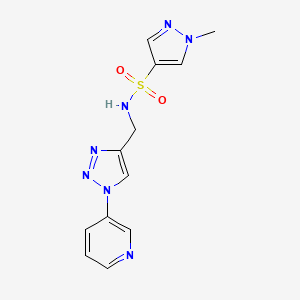
1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H13N7O2S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antibacterial Evaluation
Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop potent antibacterial agents. These efforts include creating pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives, showcasing the versatility of sulfonamide in contributing to the synthesis of compounds with significant antibacterial activity. Compounds have been tested for their efficacy against various bacterial strains, highlighting the potential of sulfonamide-based molecules in addressing antibiotic resistance and infectious diseases (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Heterocycles
The exploration into sulfonamide-based heterocycles extends to their antimicrobial properties. By manipulating the sulfonamido pyrazole structure, researchers have developed compounds with enhanced activity against a range of pathogens. This includes the synthesis of f, g-unsaturated ketones, semicarbazones, and thiosemicarbazones, which were further reacted to produce pyrazoles, isoxazoles, and pyrimidinethiones. Such studies underscore the chemical diversity achievable with sulfonamide scaffolds and their application in developing novel antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Sulfonamide Hybrids for Therapeutic Applications
The combination of sulfonamides with other biologically active heterocycles has opened new avenues in drug development, particularly in creating hybrid compounds with multifaceted therapeutic applications. These sulfonamide hybrids have been pursued for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others. Recent advancements have highlighted the successful integration of sulfonamides with coumarin, indole, pyridine, and other heterocyclic structures, demonstrating the potential of such hybrids in enhancing drug efficacy and specificity (Massah et al., 2022).
Sulfonamido Compounds as Cyclooxygenase-2 Inhibitors
The search for effective cyclooxygenase-2 (COX-2) inhibitors, crucial for managing inflammation and pain, has led to the identification of sulfonamide-containing 1,5-diarylpyrazole derivatives as promising candidates. Through extensive structure-activity relationship studies, compounds exhibiting potent and selective inhibition of COX-2 have been identified, contributing to the development of new therapeutic agents for conditions such as arthritis (Penning et al., 1997).
Novel Sulfone-linked Bis Heterocycles
The creation of sulfone-linked bis heterocycles integrating pyrazolines with thiadiazoles, oxadiazoles, and triazoles showcases the innovative approaches in leveraging sulfonamide chemistry for medicinal chemistry applications. These compounds have been evaluated for their antimicrobial activity, providing insights into the structure-activity relationships essential for designing more effective antimicrobial agents (Padmavathi et al., 2008).
特性
IUPAC Name |
1-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O2S/c1-18-9-12(7-14-18)22(20,21)15-5-10-8-19(17-16-10)11-3-2-4-13-6-11/h2-4,6-9,15H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTLOCCKQTVIQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
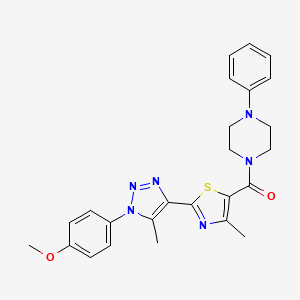
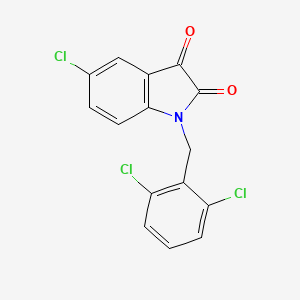
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
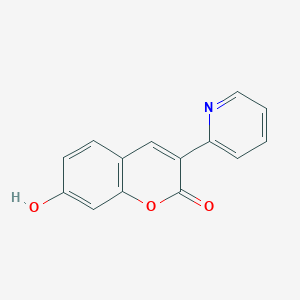
![1-(4-nitrophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2384883.png)
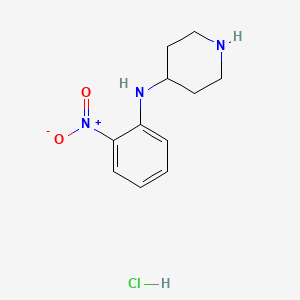
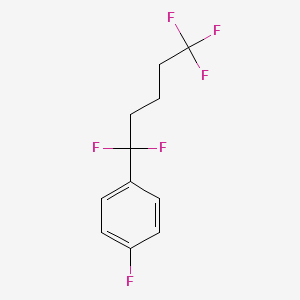
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[2-(1-piperidinyl)ethylthio]purine-2,6-dione](/img/structure/B2384890.png)
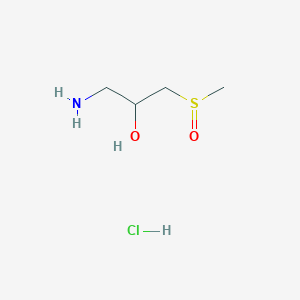

![3-((3,4-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2384894.png)

